molecular formula C12H20N2O2 B8011995 Trans-2-(boc-amino)-cyclohexanenitrile

Trans-2-(boc-amino)-cyclohexanenitrile

Cat. No.: B8011995
M. Wt: 224.30 g/mol
InChI Key: BBMSADVUENDKHR-VHSXEESVSA-N
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Description

Trans-2-(boc-amino)-cyclohexanenitrile is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-cyanocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMSADVUENDKHR-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of the Boc Protected β Amino Nitrile Scaffold

The β-amino nitrile motif is a valuable structural unit in organic chemistry, serving as a precursor to a variety of important functional groups. The presence of a Boc (tert-butoxycarbonyl) protecting group on the amine is a key feature that enhances the utility of this scaffold. The Boc group is widely employed in multi-step syntheses due to its stability under a broad range of reaction conditions, including those that are basic or nucleophilic, and its susceptibility to cleavage under mild acidic conditions. organic-chemistry.orgnih.gov This orthogonality allows for the selective deprotection of the amine in the presence of other sensitive functional groups, a crucial aspect of complex molecule synthesis. nih.gov

The nitrile group, in turn, is a versatile functional handle that can be transformed into other valuable moieties. For instance, the reduction of nitriles is a common method for the synthesis of primary amines. researchgate.netacs.org Research has demonstrated that nitrile reduction can be successfully achieved even in the presence of a Boc-protected amine using specific catalytic systems, such as palladium-activated Raney-nickel. researchgate.netarkat-usa.org This highlights the potential of the Boc-protected β-amino nitrile scaffold as a direct precursor to 1,2-diamines.

The Cyclohexyl Moiety: a Key Player in Molecular Design

The cyclohexane (B81311) ring is a prevalent feature in many biologically active compounds and is a popular building block in drug discovery. sigmaaldrich.com Its incorporation into a molecule can significantly influence its properties. The non-planar, three-dimensional nature of the cyclohexane ring offers more contact points with target proteins compared to a flat aromatic ring. sigmaaldrich.com This can lead to enhanced binding affinity and selectivity.

Furthermore, the cyclohexyl group can act as a bioisostere for other chemical groups, such as a t-butyl group or a phenyl group, allowing for the fine-tuning of a molecule's steric and electronic properties. sigmaaldrich.com By replacing a flexible alkyl chain with a rigid cyclohexane ring, the conformational entropy of the molecule is reduced, which can also contribute to improved binding affinity. sigmaaldrich.com The chair conformation of the cyclohexyl moiety can limit the number of stable conformers of a molecule, which can be advantageous in designing molecules with specific spatial orientations.

The Decisive Role of Trans Stereochemistry in Synthetic Methodologies

The stereochemical arrangement of substituents on a ring system is of paramount importance in organic synthesis and medicinal chemistry, as it profoundly affects a molecule's biological activity and physical properties. nih.gov The trans configuration of the amino and nitrile groups in trans-2-(boc-amino)-cyclohexanenitrile dictates a specific spatial relationship between these two functional groups. In a cyclohexane (B81311) ring, a trans-1,2-disubstituted pattern places one substituent in an axial position and the other in an equatorial position, or both in equatorial positions, depending on the chair conformation. This fixed orientation is crucial for controlling the stereochemical outcome of subsequent reactions.

The synthesis of molecules with specific stereochemistry is a central goal of modern organic synthesis. The use of starting materials with well-defined stereochemistry, such as the trans isomer of a substituted cyclohexane, is a common strategy to achieve this. For example, the synthesis of trans-1,2-diaminocyclohexane derivatives, which are valuable chiral ligands and synthons, often starts from precursors with the desired trans configuration. sigmaaldrich.comwikipedia.orgacs.org

A Versatile Synthetic Intermediate and Building Block

Direct Synthetic Routes to this compound

Direct synthetic approaches aim to construct the 1,2-aminonitrile functionality on the cyclohexane (B81311) ring in a trans-selective manner. These methods often involve nucleophilic addition to an imine or a related electrophilic species.

Strategies for trans-selective formation of the amino-nitrile functionality

Achieving a trans-selective formation of 1,2-disubstituted cyclohexanes is a common challenge in organic synthesis. The stereochemical outcome is often directed by the thermodynamic stability of the product, where a diequatorial arrangement of the substituents is favored. One potential strategy involves the addition of a cyanide source to a suitably protected cyclohexene (B86901) oxide. The ring-opening of the epoxide with an azide (B81097) source, followed by reduction of the azide and subsequent introduction of the nitrile group, can lead to the trans product. For instance, the reaction of cyclohexene oxide with sodium azide can produce a trans-azido alcohol, which can then be further functionalized.

Another approach is the stereoselective addition to an imine derived from a cyclohexanone (B45756). The facial selectivity of the nucleophilic attack by a cyanide equivalent would determine the final stereochemistry. Chiral auxiliaries or catalysts can be employed to influence the stereochemical course of such additions.

Integration of Boc protection in synthetic sequences

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. google.comresearchgate.net The Boc group can be introduced at various points in the synthetic sequence.

In a typical procedure, the amine functionality is first introduced, followed by protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. google.comresearchgate.net This protection is often performed prior to the introduction of the nitrile group to avoid side reactions. For example, if starting from trans-2-aminocyclohexanol, the amino group would be protected with a Boc group before any oxidation and subsequent conversion to the nitrile.

The general conditions for Boc protection are mild and versatile, accommodating a range of solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even aqueous mixtures. google.comresearchgate.net

Reagent/ConditionPurposeReference
Di-tert-butyl dicarbonate (Boc₂O)Introduces the Boc protecting group google.comresearchgate.net
Triethylamine (TEA) or NaHCO₃Base for the protection reaction google.comresearchgate.net
Trifluoroacetic acid (TFA) in DCMFor the removal of the Boc group google.com

Indirect Synthesis via Precursor Functionalization

An alternative and often more controlled strategy involves the synthesis of a stable precursor, such as a carboxylic acid or amide, with the desired trans-stereochemistry, followed by its conversion to the nitrile.

Conversion of trans-2-(boc-amino)cyclohexanecarboxylic acid derivatives to the nitrile

A reliable method to obtain this compound is through the dehydration of the corresponding primary amide, trans-2-(boc-amino)cyclohexanecarboxamide. This precursor can be synthesized from the commercially available trans-2-(boc-amino)cyclohexanecarboxylic acid by standard amide coupling reactions.

The subsequent dehydration of the primary amide to the nitrile is a key step. Several reagents are known to effect this transformation under mild conditions, which is crucial to preserve the Boc protecting group and the stereochemical integrity of the molecule.

Dehydrating Agents for Amide to Nitrile Conversion:

Triflic Anhydride (B1165640) (Tf₂O): In the presence of a non-nucleophilic base like pyridine (B92270) or 2-chloropyridine, triflic anhydride is a powerful dehydrating agent. Reactions are typically fast and clean. It has been shown that Boc-protected amino acids are stable under these conditions.

Burgess Reagent: This reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is known for its mild and selective dehydration of primary amides to nitriles. wikipedia.orgatlanchimpharma.comiisc.ac.in A key advantage of the Burgess reagent is that the reactions are often carried out under neutral conditions and at low temperatures, which is beneficial for sensitive substrates. atlanchimpharma.comiisc.ac.in It has been reported to effect the dehydration of primary amides without altering the stereochemistry of the molecule. atlanchimpharma.com

Other Reagents: Other dehydrating systems include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and cyanuric chloride, often in the presence of a base. However, these reagents can sometimes be harsh and may not be compatible with the Boc protecting group.

A plausible synthetic sequence would be:

Amide Formation: Coupling of trans-2-(boc-amino)cyclohexanecarboxylic acid with ammonia (B1221849) using a coupling agent like EDC/HOBt or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.

Dehydration: Treatment of the resulting trans-2-(boc-amino)cyclohexanecarboxamide with a mild dehydrating agent such as the Burgess reagent or triflic anhydride/pyridine to yield the target nitrile.

Derivatization from related cyclohexyl precursors

The synthesis can also commence from other readily available cyclohexyl precursors. For example, starting from trans-2-aminocyclohexanol, the amino group can be protected with a Boc group. The hydroxyl group can then be oxidized to a carboxylic acid, which would then follow the pathway described in section 2.2.1. Alternatively, the hydroxyl group could be converted into a leaving group and displaced by a cyanide nucleophile, although this may lead to a mixture of stereoisomers.

Stereoselective and Enantioselective Approaches

For the synthesis of enantiomerically pure this compound, the strategy typically relies on the use of a chiral starting material or the application of an enantioselective reaction.

One established approach is to start from enantiomerically pure trans-2-aminocyclohexanecarboxylic acid. This can be obtained through the resolution of the racemic mixture. Once the enantiomerically pure Boc-protected carboxylic acid is secured, it can be converted to the nitrile as described previously, preserving the stereochemical integrity.

Alternatively, asymmetric synthesis methodologies can be employed. For instance, the enantioselective addition of a cyanide equivalent to a prochiral cyclohexanone-derived imine, catalyzed by a chiral Lewis acid or a chiral organocatalyst, could directly generate the chiral aminonitrile. While specific examples for the direct synthesis of this compound using this method are not widely reported, the principle is well-established in the synthesis of other chiral aminonitriles.

Chiral Auxiliary-Mediated Synthesis of Cyclohexanenitrile Derivatives

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. numberanalytics.com

In the context of synthesizing 2-aminocyclohexanenitrile derivatives, the diastereoselective Strecker reaction is a prominent method. This reaction involves the addition of a cyanide source to an imine formed from cyclohexanone and a chiral amine, which acts as the auxiliary. nih.gov Various chiral amines have been employed as auxiliaries in the Strecker reaction, including (S)-α-methylbenzylamine (α-MBA) and derivatives of phenylglycinol and phenylglycine amide. nih.govnih.gov For instance, the reaction of a ketone with a chiral amine forms a chiral imine, which then undergoes diastereoselective addition of cyanide. The stereochemical outcome is influenced by the steric and electronic properties of the chiral auxiliary, which creates a biased environment for the incoming nucleophile. numberanalytics.com

Carbohydrate-based auxiliaries, such as 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl amine, have also been utilized. These auxiliaries can provide high diastereoselectivity in the synthesis of α-amino nitriles from ketones. nih.gov The choice of chiral auxiliary is critical and can be tailored to favor the formation of either the cis or trans product. While the literature provides examples of diastereoselective Strecker reactions on cyclohexanone systems, specific data focusing on the preferential synthesis of the this compound isomer using a range of auxiliaries remains an area of ongoing research. oup.com

Asymmetric Catalysis in the Formation of β-Amino Nitriles

Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully applied to the asymmetric synthesis of β-amino nitriles and their derivatives.

The catalytic asymmetric Strecker reaction is a key transformation in this field. It allows for the direct enantioselective synthesis of α-amino nitriles from imines. nih.gov Significant progress has been made in developing robust chiral catalysts, such as those based on amido-thiourea, which can be used with safer cyanide sources like aqueous cyanide salts, making the process more amenable to large-scale synthesis. nih.gov These catalysts have proven effective for producing a variety of non-natural amino acids with high enantiomeric purity. nih.gov

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org Proline and its derivatives are well-known organocatalysts that can be employed in various transformations, including those that can lead to the formation of β-amino acids. While the direct asymmetric catalytic synthesis of this compound is not extensively detailed, the principles of asymmetric organocatalysis, particularly in reactions forming C-N and C-C bonds with high stereocontrol, provide a strong foundation for the development of such methods. The challenge lies in identifying a catalytic system that not only induces high enantioselectivity but also favors the formation of the trans diastereomer in the cyclohexyl system.

Control of Diastereoselectivity for the trans Configuration

Achieving a high diastereoselectivity for the trans configuration is a crucial aspect of the synthesis of 2-(boc-amino)-cyclohexanenitrile. The relative orientation of the amino and nitrile groups on the cyclohexane ring significantly impacts the molecule's properties and its utility in further synthetic transformations.

The control of diastereoselectivity can be achieved through various means, including the judicious choice of reagents, reaction conditions, and the inherent stereoelectronic effects of the cyclohexane ring. In reactions involving the formation of substituted cyclohexanes, the transition state geometry plays a pivotal role in determining the stereochemical outcome. For instance, in cascade Michael additions to form highly functionalized cyclohexanones, excellent diastereoselectivity can be achieved by controlling the stereochemistry of the intermediate enolates. nih.gov The relative stability of different transition states, often influenced by steric factors such as 1,3-allylic strain, can direct the reaction towards a single diastereomer. nih.gov

Configurational Assignment and Stereochemical Purity Determination

Establishing the correct relative and absolute stereochemistry is fundamental in the study of cyclic compounds like this compound. Furthermore, for chiral variants, determining the enantiomeric purity is essential.

The differentiation between trans- and cis-isomers of 2-substituted cyclohexanes is readily achievable through a variety of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive. nih.govtutorchase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. nih.govchemicalforums.com In ¹H NMR, the coupling constants (³J(H,H)) between vicinal protons on the cyclohexane ring are particularly informative. nih.gov The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. nih.gov In the more stable chair conformation of the trans-isomer, the protons at C1 and C2 can be diaxial, leading to a large coupling constant (typically 8-13 Hz). Conversely, in the cis-isomer, the relationship between these protons is axial-equatorial or equatorial-axial, resulting in a smaller coupling constant (typically 2-5 Hz). Chemical shifts are also distinct for cis and trans isomers due to the different electronic environments of the nuclei. tutorchase.com Two-dimensional NMR experiments, such as COSY, HSQC, and NOESY, can provide further structural elucidation. mdpi.com

Infrared (IR) Spectroscopy: While enantiomers exhibit identical IR spectra, diastereomers like cis- and trans-isomers have distinct IR spectra due to differences in their molecular symmetry and vibrational modes. chemicalforums.comslideshare.net The fingerprint region (below 1500 cm⁻¹) is often unique for each isomer, allowing for their differentiation. slideshare.net Specific absorption bands, such as those for C-H bonds, can also vary between isomers. spectroscopyonline.com

Chromatographic Methods: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for separating cis and trans isomers. mdpi.comfishersci.comchromforum.org The differential interaction of the isomers with the stationary phase allows for their separation and quantification. fishersci.comchromforum.org Chiral chromatography can be employed to separate all four stereoisomers if the molecule is chiral. mdpi.comnih.gov

Mass Spectrometry (MS): While standard mass spectrometry may not always distinguish between stereoisomers, techniques like Fast Atom Bombardment (FAB) mass spectrometry have been shown to differentiate between cis and trans isomers of certain molecules based on fragmentation patterns. nih.gov

Analytical MethodKey Differentiating FeatureReference
¹H NMR Spectroscopy Coupling constants (³J(H,H)) and chemical shifts. nih.govtutorchase.comblogspot.com
¹³C NMR Spectroscopy Distinct chemical shifts for each carbon atom. nih.gov
Infrared (IR) Spectroscopy Unique fingerprint region and differing absorption bands. slideshare.netspectroscopyonline.com
Chromatography (GC, HPLC) Different retention times due to varied interaction with the stationary phase. mdpi.comfishersci.com

For chiral this compound, which exists as a pair of enantiomers, determining the enantiomeric excess (ee) is crucial. This is typically achieved using chiral analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers interact differently with the column, leading to different retention times and allowing for their quantification.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a chiral stationary phase to separate volatile enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the enantiomers form diastereomeric complexes that have different NMR spectra. chemicalforums.com This allows for the integration of the signals corresponding to each enantiomer and the calculation of the enantiomeric excess.

Conformational Preferences of the Cyclohexane Ring System

The trans configuration dictates that the two substituents, the Boc-amino group and the nitrile group, are on opposite sides of the cyclohexane ring. In a chair conformation, this can be achieved in two ways: with both substituents in equatorial positions (diequatorial) or both in axial positions (diaxial).

The diequatorial conformation is generally more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. In the diaxial conformation, the bulky Boc-amino group and the nitrile group would experience significant steric strain with the axial hydrogens on the same side of the ring.

The equilibrium between the two possible chair conformations is influenced by several intramolecular interactions:

Steric Hindrance: The large tert-butoxycarbonyl (Boc) group creates significant steric bulk. An axial orientation of this group would lead to strong 1,3-diaxial interactions, destabilizing the conformation. Therefore, the conformation where the Boc-amino group is in the equatorial position is strongly favored.

Dipole-Dipole Interactions: The nitrile group (C≡N) has a strong dipole moment. The orientation of this dipole relative to other polar bonds in the molecule, such as the N-H and C=O bonds of the Boc group, can influence conformational preference.

Hydrogen Bonding: Intramolecular hydrogen bonding between the N-H of the amino group and the nitrile nitrogen or the carbonyl oxygen of the Boc group could potentially stabilize certain conformations. However, in a trans-diequatorial arrangement, these groups are likely too far apart for effective intramolecular hydrogen bonding.

The bulky Boc group effectively "locks" the conformation of the cyclohexane ring, with the Boc-amino group occupying an equatorial position to minimize steric strain. This has a significant impact on the conformational dynamics, greatly favoring one chair conformer over the other. The nitrile group, being smaller than the Boc-amino group, will also preferentially occupy an equatorial position in the most stable conformer. The presence of these two substituents in a trans-diequatorial arrangement leads to a relatively rigid cyclohexane ring system.

Hydrolysis of the Nitrile Functionality

The conversion of the nitrile group to either a carboxylic acid or an amide is a fundamental transformation that significantly expands the synthetic utility of this compound. This can be achieved through both chemical and enzymatic methods.

Chemical Hydrolysis to trans-2-(Boc-amino)cyclohexanecarboxylic acid and Amides

The hydrolysis of nitriles is a well-established reaction that can proceed under both acidic and basic conditions. libretexts.org The reaction typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid. libretexts.orgcem.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. cem.com Vigorous acidic conditions, such as heating with concentrated hydrochloric or sulfuric acid, generally lead to the formation of the carboxylic acid, trans-2-(Boc-amino)cyclohexanecarboxylic acid. libretexts.orgcem.com

Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org The conditions for basic hydrolysis can be modulated to favor either the amide or the carboxylic acid. Milder conditions, such as a lower temperature, may allow for the isolation of the intermediate amide, trans-2-(Boc-amino)cyclohexanecarboxamide. However, more forcing conditions, like prolonged heating, will typically drive the reaction to completion, yielding the carboxylate salt, which upon acidic workup gives the carboxylic acid. libretexts.org

Enzymatic Biotransformation of the Nitrile to Amides and Acids using Nitrilases and Nitrile Hydratases

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for nitrile hydrolysis. Two main classes of enzymes are employed for this purpose: nitrilases and nitrile hydratases. nih.gov

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. nih.gov This one-step conversion is highly efficient and can be performed under mild conditions.

Nitrile hydratases (EC 4.2.1.84), in contrast, catalyze the hydration of nitriles to form amides. nih.gov These enzymes are often used when the amide is the desired product. For the production of carboxylic acids, nitrile hydratases can be used in tandem with amidases, which then hydrolyze the amide to the acid.

The application of these enzymes to N-protected aminonitriles has been a subject of research. For instance, various nitrilases have been screened for their ability to hydrolyze N-protected β³-amino nitriles. While the specific activity on this compound has not been reported, studies on analogous compounds provide valuable insights. For example, the hydrolysis of N-Cbz-β³-amino nitriles has been achieved using commercially available nitrilases. nih.gov It has been noted that the nature of the N-protecting group can significantly influence the enzymatic activity, with some protecting groups potentially inhibiting the biotransformation. nih.gov

The table below summarizes findings from studies on the enzymatic hydrolysis of related aminonitriles, which can serve as a predictive guide for the behavior of this compound.

Enzyme TypeSubstrate (Analogue)ProductKey FindingsReference
NitrilaseN-Cbz-β³-amino nitrile (from L-alanine)Corresponding carboxylic acidSuccessful hydrolysis achieved with NIT-107 in phosphate (B84403) buffer. nih.gov
Nitrile Hydratase3-amino-3-phenylpropanenitrileCorresponding amideRhodococcus rhodochrous ATCC BAA-870 showed enantioselective hydrolysis. The N-Boc derivative of this substrate showed negligible conversion. wisc.edu

Chemoselective Hydrolysis in the Presence of N-Protecting Groups

A key consideration in the hydrolysis of this compound is the chemoselective transformation of the nitrile group without affecting the acid-labile Boc-protecting group. youtube.com

Chemical hydrolysis under strongly acidic conditions, which are often used for nitrile conversion, would likely lead to the concomitant removal of the Boc group. Therefore, basic hydrolysis conditions are generally preferred for the selective hydrolysis of the nitrile while preserving the Boc protection.

Enzymatic methods, due to their high specificity, are particularly well-suited for chemoselective transformations. nih.gov Nitrilases and nitrile hydratases typically operate under neutral or near-neutral pH conditions and at mild temperatures, which are compatible with the stability of the Boc group. However, as noted in the study of 3-amino-3-phenylpropanenitrile, the presence of a bulky N-Boc group can sometimes hinder the enzymatic activity of nitrile hydratases. wisc.edu This suggests that careful selection of the enzyme and optimization of reaction conditions would be crucial for the successful chemoselective hydrolysis of this compound.

Transformations Involving the Boc-Protected Amine

The Boc-protected amine in this compound offers a gateway to further functionalization of the molecule through deprotection and subsequent reactions of the liberated free amine.

Deprotection Strategies of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. cem.com The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. chemicalbook.comnih.gov These reactions are typically fast and proceed at room temperature. chemicalbook.com

Alternative, milder methods for Boc deprotection have also been developed to accommodate substrates with other acid-sensitive functional groups. These include the use of Lewis acids or thermal deprotection. chemicalbook.com For instance, thermal deprotection in a continuous flow reactor has been shown to be effective for a range of N-Boc protected amines. chemicalbook.com

The following table summarizes common Boc deprotection strategies that could be applied to this compound.

Reagent/ConditionSolventTemperatureComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureCommon and efficient method. nih.gov
Hydrochloric Acid (HCl)Dioxane, Methanol, or Ethyl AcetateRoom TemperatureWidely used, provides the amine as a hydrochloride salt. chemicalbook.comnih.gov
Thermal DeprotectionMethanol or Trifluoroethanol150-240 °CCatalyst-free method, suitable for continuous flow processes. chemicalbook.com

Subsequent Reactions of the Free Amine (e.g., Acylation, Alkylation)

Once the Boc group is removed to yield trans-2-aminocyclohexanenitrile, the resulting primary amine is available for a variety of subsequent transformations, including acylation and alkylation.

Acylation: The free amine can be readily acylated to form amides using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). wisc.edu The synthesis of oligomers of trans-2-aminocyclohexanecarboxylic acid, for example, utilizes standard peptide coupling reagents to form amide bonds. wisc.edu

Alkylation: The primary amine of trans-2-aminocyclohexanenitrile can also undergo alkylation to form secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for mono-alkylation. mdpi.com Direct alkylation with alkyl halides can also be employed, though this can sometimes lead to over-alkylation.

These subsequent reactions significantly enhance the molecular diversity that can be accessed from the parent compound, this compound, making it a versatile intermediate in the synthesis of more complex molecules.

Synthetic Utility and Applications in Asymmetric Synthesis

Trans-2-(boc-amino)-cyclohexanenitrile as a Chiral Building Block

Chiral chemical synthesis is fundamental in the development of new drugs and specialized chemical building blocks. nih.gov this compound serves as an important chiral building block, providing a pre-defined stereochemical center on a conformationally restricted cyclohexane (B81311) ring. The tert-butoxycarbonyl (Boc) protecting group on the amine offers stability under a range of reaction conditions while allowing for easy deprotection when needed. The nitrile functionality is a versatile synthetic handle, capable of being transformed into various other functional groups, most notably a carboxylic acid. These features make it a valuable starting material for creating more elaborate molecular architectures. sigmaaldrich.com

The inherent structural features of this compound make it an excellent precursor for the synthesis of complex molecules. The cyclohexane core imparts a degree of rigidity and three-dimensionality that is often sought after in drug design and natural product synthesis. researchgate.net The defined trans stereochemistry between the amino and nitrile groups allows for precise control over the spatial arrangement of substituents in the target molecule. Synthetic chemists can leverage this pre-existing stereocenter to direct the formation of new chiral centers or to build complex scaffolds where relative stereochemistry is crucial for function. rsc.org Its application extends to the synthesis of a variety of nitrogen-containing targets where the cyclohexane moiety serves as a key structural element. sigmaaldrich.com

A primary application of this compound is its role as a precursor to β-amino acids with a constrained cyclohexyl backbone. β-Amino acids are critical components of numerous biologically active molecules and are widely used in the construction of peptidomimetics due to their enhanced metabolic stability compared to their α-amino acid counterparts. nih.govresearchgate.net

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, trans-2-(Boc-amino)-cyclohexanecarboxylic acid. This transformation provides direct access to a valuable, non-proteinogenic β-amino acid that incorporates a cyclic scaffold. The resulting cyclic β-amino acid is a key monomer for the synthesis of specialized peptides and other complex molecules. researchgate.net

Precursor CompoundKey TransformationResulting ProductSignificance
This compoundHydrolysis of nitrile grouptrans-2-(Boc-amino)-cyclohexanecarboxylic acidAccess to a constrained, chiral β-amino acid monomer

Contributions to Biologically Relevant Molecule Synthesis

The derivatives of this compound are instrumental in the synthesis of larger, biologically relevant molecules. Its utility as a chiral intermediate allows for the introduction of specific three-dimensional features into peptides and potential drug candidates.

Oligomers of β-amino acids, known as β-peptides, are a class of foldamers that can adopt stable, predictable secondary structures similar to those found in proteins, such as helices and sheets. wisc.edu The conformational properties of β-peptides are dictated by the structure of their constituent β-amino acid monomers. nih.gov

Specifically, oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), which is directly synthesized from this compound, have been shown to fold into a well-defined 14-helix secondary structure. chemrxiv.orgnih.gov The synthesis of these helical foldamers relies on the availability of the enantiomerically pure trans-ACHC monomer. Therefore, this compound is a crucial intermediate in the production of these advanced materials, which have potential applications in chemical biology and materials science. chemrxiv.orgnih.gov The ability to incorporate functionalized cyclohexane β-amino acids opens avenues for designing more elaborate peptidic foldamers. nih.gov

The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a major focus in the pharmaceutical industry, as different enantiomers of a chiral drug can have significantly different biological activities. researchgate.net Chiral building blocks are essential for the efficient and stereocontrolled synthesis of these APIs. nih.gov Trans-4-amino-l-cyclohexanecarboxylic acid derivatives, which are structurally related to the 2-amino isomer, are known useful intermediates for the synthesis of optically active chemical compounds and APIs, such as Janus Kinase inhibitors. google.com

Given the importance of constrained cyclic amino acids in medicinal chemistry, this compound represents a key chiral intermediate for the synthesis of novel APIs. mdpi.combeilstein-journals.org Its structure can be incorporated into a larger molecule to provide conformational constraint, improve binding to biological targets, and enhance metabolic stability. The ability to introduce the specific stereochemistry of the trans-1,2-disubstituted cyclohexane ring is a powerful tool for medicinal chemists in the design and synthesis of new therapeutic agents. researchgate.net

Integration in Cascade Reactions and Multicomponent Processes

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby increasing complexity rapidly from simple starting materials. nih.govresearchgate.net These processes are valued for their atom economy and utility in creating libraries of structurally diverse molecules. rsc.org

While specific, widespread examples of integrating this compound into cascade or MCRs are not extensively documented, its functional groups suggest significant potential. The nitrile group could, for instance, participate in reactions like the Ugi or Passerini multicomponent reactions after conversion to an isocyanide or as a component in other cycloadditions. The Boc-protected amine, after deprotection, could serve as the amine component in various MCRs. The development of such a process would provide rapid access to complex, chiral molecules containing the aminocyclohexane scaffold, further expanding the synthetic utility of this valuable building block. nih.gov

Design of convergent synthetic routes utilizing the compound

Based on available scientific literature, there are no specific, detailed examples of convergent synthetic routes that explicitly utilize this compound. Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together. While this compound is a viable candidate as a chiral building block for such strategies, published research to date does not provide concrete examples of its application in this manner.

Stereoselective access to advanced polycyclic structures

Similarly, a thorough review of scientific databases and literature does not yield specific examples of this compound being used to achieve stereoselective access to advanced polycyclic structures. The synthesis of fused and bridged ring systems is a significant area of organic chemistry. Although the functional groups and stereochemistry of this compound suggest its potential as a precursor for intramolecular cyclizations or cycloaddition reactions to form polycyclic systems, there is no direct evidence in the current body of scientific literature to illustrate this application.

Further research and exploration into the reactivity of this compound are necessary to fully realize its potential in the stereoselective synthesis of complex polycyclic molecules.

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of configuration and conformation in solution

There is no available ¹H or ¹³C NMR data to elucidate the specific chemical shifts, coupling constants, and through-space correlations (NOE/ROE) that would confirm the trans configuration and determine the preferred conformational state (e.g., diaxial or diequatorial) of the Boc-amino and nitrile groups on the cyclohexane (B81311) ring in various solvents.

Dynamic NMR studies for conformational exchange

Without experimental data, any discussion on the dynamics of conformational exchange, such as ring inversion or rotation around the C-N amide bond of the Boc group, would be purely speculative. Temperature-dependent NMR studies, which are crucial for determining the energy barriers associated with these processes, have not been reported for this compound.

X-ray Crystallography

Definitive determination of solid-state structure and absolute configuration

A crystallographic study of trans-2-(boc-amino)-cyclohexanenitrile has not been published. Therefore, no definitive data on its solid-state conformation, bond lengths, bond angles, and absolute configuration is available.

Analysis of packing patterns and intermolecular interactions

The absence of a crystal structure precludes any analysis of the molecular packing in the solid state. Key intermolecular interactions, such as hydrogen bonding involving the N-H of the Boc group and the nitrile nitrogen, which are critical in dictating the supramolecular architecture, remain uninvestigated.

Vibrational Spectroscopy (IR, Raman)

No published Infrared (IR) or Raman spectra for this compound are available. Such data would be essential for identifying the characteristic vibrational frequencies of its functional groups, including the C≡N stretch, the C=O and N-H stretches of the Boc group, and the various C-H and C-C vibrations of the cyclohexane ring.

Characterization of functional groups and hydrogen bonding

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups. The secondary amine (N-H) group, protected by the tert-butoxycarbonyl (Boc) group, typically exhibits a stretching vibration in the range of 3300-3500 cm⁻¹. libretexts.org This band is expected to be sharp and of medium intensity. libretexts.org The presence of hydrogen bonding, particularly in the solid state or concentrated solutions, can lead to a broadening and a shift to lower wavenumbers of this N-H stretching band. youtube.comlibretexts.org

The nitrile (C≡N) functional group presents a sharp, and typically weak to medium, absorption band in the region of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic environment of the cyclohexane ring. The carbonyl (C=O) group of the Boc protecting group gives rise to a strong, sharp absorption band around 1680-1720 cm⁻¹. The C-N stretching vibrations of the aliphatic amine are expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of the Boc group, or the nitrogen of the nitrile group, can be investigated. Such interactions would lead to conformational rigidity and are observable through shifts in the respective IR absorption bands. In studies of related β-enaminocarboxamide derivatives, non-equivalence of primary amide protons in ¹H-NMR spectra was attributed to hydrogen bonding, a phenomenon that could be similarly investigated for this compound. researchgate.net

Table 1: Expected Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H (Boc-amine)Stretching3300-3500Medium, Sharp
C-H (Cyclohexane)Stretching2850-2960Strong
C≡N (Nitrile)Stretching2220-2260Weak to Medium, Sharp
C=O (Boc)Stretching1680-1720Strong
N-H (Boc-amine)Bending1500-1600Medium
C-N (Amine)Stretching1020-1250Medium to Weak

Circular Dichroism (CD) Spectroscopy

Chiroptical properties and conformational insights for optically active forms

For the optically active enantiomers of this compound, such as the (1R,2R) and (1S,2S) forms, Circular Dichroism (CD) spectroscopy is a powerful tool for probing their stereochemistry. The chiroptical properties are dictated by the spatial arrangement of the chromophores—the nitrile, the amide from the Boc group, and any other absorbing groups—around the chiral cyclohexane scaffold.

Studies on derivatives of trans-1,2-diaminocyclohexane have shown that the chirality of the cyclohexane ring induces distinct CD signals. nih.gov For instance, N,N'-carbonyl-bridged dipyrrinones attached to a (1R,2R)-diaminocyclohexane core exhibit strong exciton-coupled CD spectra that correlate with the exciton (B1674681) chirality rule. nih.gov Although this compound lacks a second chromophore for strong exciton coupling, the inherent chirality of the molecule will still result in a characteristic CD spectrum.

The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientations of the boc-amino and nitrile substituents will significantly influence the CD spectrum. Computational methods, such as ab initio calculations of CD spectra for different conformers, can be used in conjunction with experimental data to determine the preferred solution-state conformation and absolute configuration of the molecule. acs.orgnih.gov Research on aminonitrile precursors of amino acids has demonstrated the utility of computed CD spectra in understanding their stereochemistry. acs.orgnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) calculations for mechanistic pathways and energetics

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure, stability, and reactivity of this compound. DFT methods can be employed to model reaction mechanisms involving this compound, for example, in its synthesis or subsequent transformations. By calculating the energies of reactants, transition states, and products, detailed reaction profiles can be constructed.

For instance, DFT calculations have been used to investigate the reactivity of aminonitriles in prebiotic chemical reactions and their interactions with other molecules. mdpi.com Such studies can predict the relative reactivity of different nitriles based on their electronic properties. mdpi.com Furthermore, DFT has been applied to understand the influence of substituents on the electronic properties and reactivity of various organic molecules. rsc.org In the context of catalysis, DFT calculations have been used to explain the steric and electronic effects that govern the enantioselectivity in reactions involving ligands derived from 1,2-diaminocyclohexane. rsc.org

Table 2: Applications of DFT in the Study of this compound
ApplicationInformation GainedTypical DFT Functional
Geometrical OptimizationMost stable molecular structure, bond lengths, and angles.B3LYP
Frequency CalculationsVibrational frequencies for comparison with experimental IR spectra.B3LYP
Reaction Mechanism StudiesEnergies of transition states and intermediates, reaction pathways.M06-2X, B3LYP
Electronic PropertiesHOMO-LUMO gap, molecular orbital distributions, charge distribution.B3LYP, PBE0

Molecular mechanics and dynamics simulations for conformational landscapes and stability

The conformational flexibility of the cyclohexane ring in this compound can be explored using molecular mechanics (MM) and molecular dynamics (MD) simulations. The trans-1,2-disubstituted cyclohexane ring can exist in different chair conformations, and the energetic barriers between these conformations can be calculated. MM methods, using force fields like AMBER or MMFF, provide a computationally efficient way to map the potential energy surface of the molecule.

MD simulations, which may be based on either classical force fields or quantum mechanical methods like DFTB, can model the dynamic behavior of the molecule over time at finite temperatures. bohrium.com These simulations provide insights into the conformational landscape, the stability of different conformers, and the influence of solvent on the molecular structure. researchgate.net For related molecules like cyclohexylamine, topological data and force field parameters for MD simulations are available. uq.edu.au

Prediction of reactivity and selectivity in novel transformations

Computational chemistry offers predictive power for the reactivity and selectivity of this compound in new chemical reactions. The nitrile group can act as an electrophile, and its reactivity can be modulated by the neighboring boc-amino group. DFT-based approaches have been developed to predict the reactivity of nitrile-containing compounds towards nucleophiles like cysteine. nih.gov These methods calculate activation energies, which can be correlated with experimental reaction rates. nih.gov

The stereoelectronic properties of the molecule, as determined by computational analysis, can be used to predict the outcome of stereoselective reactions. For example, the facial selectivity in reactions at the nitrile carbon or the stereochemical outcome of reactions at the chiral centers of the cyclohexane ring can be rationalized and predicted. The steric bulk of the Boc group and the conformational preferences of the cyclohexane ring are key factors in determining selectivity.

Q & A

Q. What synthetic routes are effective for preparing Trans-2-(boc-amino)-cyclohexanenitrile, and what are their critical steps?

The synthesis involves introducing the amino group in the trans configuration followed by Boc protection. A method analogous to Clark-Eschweiler methylation (used for trans-2-(N-methylamino)-2-phenylcyclohexanol derivatives) can be adapted. Critical steps include:

  • Reductive amination or nucleophilic substitution to install the amino group.
  • Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃).
  • Purification via column chromatography to isolate the trans isomer, ensuring anhydrous conditions to prevent deprotection .

Q. What analytical techniques confirm the trans configuration and purity of this compound?

  • NMR spectroscopy : Vicinal coupling constants (J = 8–12 Hz) between cyclohexane ring protons indicate trans diaxial geometry.
  • High-resolution mass spectrometry (HRMS) : Validates molecular mass.
  • HPLC with chiral columns : Ensures enantiomeric purity.
  • Gas chromatography (GC) : Assesses volatility and purity, as demonstrated for trans-cyclohexane derivatives .

Q. How does the Boc group influence the compound’s reactivity and stability?

The Boc group:

  • Reduces nucleophilicity of the amino group via steric hindrance.
  • Enhances solubility in organic solvents (e.g., dichloromethane).
  • Protects against oxidation and acidic degradation, enabling storage.
  • Orthogonal deprotection with trifluoroacetic acid (TFA) allows selective amino group exposure for downstream reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Control reaction parameters : Temperature (0–25°C), solvent polarity (aprotic solvents like THF), and catalytic DMAP to accelerate Boc protection.
  • Design of Experiments (DoE) : Identifies critical factors (e.g., reagent stoichiometry, mixing efficiency).
  • Pilot-scale monitoring : Track exothermicity to prevent decomposition, as seen in amino alcohol syntheses .

Q. What strategies resolve contradictions in reported reactivity data?

Discrepancies may arise from impurities or isomerization. Strategies include:

  • Systematic replication under controlled conditions (inert atmosphere, standardized reagents).
  • In situ spectroscopic monitoring (e.g., IR) to detect intermediates.
  • Comparative studies with structurally characterized analogs (e.g., trans-2-aminocyclohexanol derivatives) .

Q. How to study the kinetic stability of this compound under varying pH conditions?

  • pH-dependent stability assays : Use buffered solutions (pH 1–12) with periodic LC-MS/NMR analysis of degradation products.
  • Arrhenius plots : Predict shelf-life at elevated temperatures.
  • Comparative studies : Contrast with unprotected trans-2-amino-cyclohexanenitrile to highlight Boc group efficacy, referencing thermodynamic analyses of similar compounds .

Methodological Considerations

  • Isomer Separation : Use chiral chromatography or recrystallization to isolate trans isomers, avoiding cis contamination .
  • Data Validation : Cross-reference NMR/HRMS with literature data for analogous compounds (e.g., trans-2-(N-methylamino)cyclohexanol derivatives) .
  • Synthetic Pitfalls : Moisture-sensitive Boc protection requires rigorous drying of reagents and solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.